molecular formula C14H13N3O5S B5228853 N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B5228853
M. Wt: 335.34 g/mol
InChI Key: FJBXHRHYSUMPBX-UHFFFAOYSA-N
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Description

N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as NITD-916, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylureas and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide works by inhibiting the activity of DHODH, which is involved in the synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA synthesis and cell proliferation. By inhibiting DHODH, N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide disrupts the synthesis of pyrimidines, leading to the disruption of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. One of the major effects is the inhibition of DHODH activity, which leads to the disruption of DNA synthesis and cell proliferation. In addition, N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have antiviral properties, inhibiting the replication of several viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its potential use as a tool compound in drug discovery. Its ability to inhibit DHODH activity makes it a potential candidate for the development of anticancer drugs and antiviral drugs. However, one of the limitations of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its toxicity. It has been shown to be toxic to certain cell lines, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide. One area of research is the development of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide derivatives with improved potency and selectivity. Another area of research is the evaluation of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide in animal models of cancer and viral infections. Finally, the potential use of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide in combination with other drugs for the treatment of cancer and viral infections should be explored.
Conclusion:
In conclusion, N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit DHODH activity makes it a potential candidate for the development of anticancer drugs and antiviral drugs. However, its toxicity may limit its use in some experiments. Future research should focus on the development of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide derivatives with improved potency and selectivity, evaluation in animal models, and combination with other drugs for the treatment of cancer and viral infections.

Synthesis Methods

The synthesis of N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-amino-N-(3-nitrophenyl)sulfonylbenzamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide in high purity.

Scientific Research Applications

N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential use as a tool compound in drug discovery. N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines. This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide a potential candidate for the development of anticancer drugs.
In addition to its potential use in drug discovery, N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and chikungunya virus. This makes N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

N-[4-[(3-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-7-12(8-6-11)16-23(21,22)14-4-2-3-13(9-14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXHRHYSUMPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide

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